molecular formula C22H26N4O B11546327 4-[[4-(Diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 61098-09-7

4-[[4-(Diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B11546327
CAS No.: 61098-09-7
M. Wt: 362.5 g/mol
InChI Key: FFSZRVIRTAZRBG-UHFFFAOYSA-N
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Description

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. The compound’s structure includes a diethylamino group, a phenyl ring, and a pyrazolone core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 1,5-dimethyl-2-phenyl-3-pyrazolone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, followed by cooling and crystallization to obtain the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions, where nucleophiles replace the diethylamino group under appropriate conditions.

    Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.

Scientific Research Applications

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are studied for their potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one include:

Properties

CAS No.

61098-09-7

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H26N4O/c1-5-25(6-2)19-14-12-18(13-15-19)16-23-21-17(3)24(4)26(22(21)27)20-10-8-7-9-11-20/h7-16H,5-6H2,1-4H3

InChI Key

FFSZRVIRTAZRBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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